molecular formula C21H20N4O4S2 B2481987 Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate CAS No. 958963-18-3

Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate

Cat. No. B2481987
CAS RN: 958963-18-3
M. Wt: 456.54
InChI Key: LWQVIAYPNOKQSC-UHFFFAOYSA-N
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Description

Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

This compound has shown remarkable potency in antibacterial activity. Among all of the four compounds studied, this compound displayed remarkable potency with MIC values of 0.125, 0.083,0.073,and 0.109 mg/ml against E. sakazakii, E. coli, S. aureus, and K. pneumonia, respectively .

Anthelmintic Activity

The compound has demonstrated excellent anthelmintic activity against P. posthuma and A. galli, better than the standard drug albendazole . This suggests that it could be a potential candidate for the development of new anthelmintic drugs.

Cytotoxic Potentials

In terms of cytotoxicity, compared to etoposide (LC50 9.8 µg/ml), the compounds demonstrated LC50 values from 280 to 765 µg/ml . This indicates that the compound has a certain degree of cytotoxicity, which could be explored further for potential applications in cancer treatment.

Drug Resistance Treatment

The development of multidrug resistance (MDR) to antimicrobial, antiparasitic, and chemotherapeutic agents is a global challenge. This compound may serve as a viable lead compound for the treatment of bacterial and parasitic infections, and therefore, could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .

Protein-Ligand Binding Affinity

High GOLD fitness score data from docking analysis toward the targets represent better protein–ligand binding affinity and thus indicate a high propensity for all the active compounds to bind to the active site . This suggests potential applications in the field of drug design and discovery.

Antimicrobial Activity

The compound has shown promising in-vitro antimicrobial activity . This suggests that it could be further explored for the development of new antimicrobial agents.

properties

IUPAC Name

ethyl 2-[[3-oxo-2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-2-29-18(27)12-31-21-24-15-8-4-3-7-14(15)19-23-16(20(28)25(19)21)10-17(26)22-11-13-6-5-9-30-13/h3-9,16H,2,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQVIAYPNOKQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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